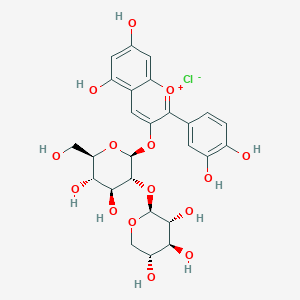

Cyanidin 3-sambubioside

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXEGJOYVNGQH-XOBUMVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954628 | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33012-73-6 | |

| Record name | Cyanidin 3-sambubioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambicyanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidine 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Cyanidin 3-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant research interest. The document details its primary natural sources, quantitative data, comprehensive experimental protocols for its extraction and analysis, and the fundamental biosynthetic pathways involved in its production in plants.

Natural Sources of this compound

This compound is a red-purple pigment found in a variety of plant species, contributing to the vibrant coloration of their fruits, flowers, and leaves. Berries are a particularly rich source of this compound. Black elderberry (Sambucus nigra) stands out as one of the most significant sources, containing high concentrations of this compound.[1] It is also present in redcurrant (Ribes rubrum) and to a lesser extent in other berries such as bilberries and cranberries.[2]

Beyond edible berries, various ornamental flowers have been identified as sources of this compound and its derivatives. These include the purple-violet flowers of Matthiola incana (stock) and Lobularia maritima (sweet alyssum), where it often exists in acylated forms.[3][4] The calyces of Hibiscus sabdariffa (Roselle) are another notable source, containing both this compound and Delphinidin 3-sambubioside as major anthocyanins.[5]

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species, influenced by factors such as ripeness, growing conditions, and processing methods. The following tables summarize the quantitative data available in the scientific literature.

| Plant Source | Plant Part | Concentration (mg/100g Fresh Weight) | Reference |

| Black elderberry (Sambucus nigra) | Fruit | 269.00 - 706.38 | |

| Redcurrant (Ribes rubrum) | Fruit | 4.38 - 14.57 | |

| Bilberry (Vaccinium myrtillus) | Fruit | > 0.3 |

| Plant Source | Plant Part | Total Anthocyanin Content (mg/g Dry Weight) | This compound as a major component | Reference |

| Hibiscus sabdariffa (Roselle) | Calyx | up to 32.7 | Yes | |

| Natal Plum (Carissa macrocarpa) | Fruit | Not specified | Yes |

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.

Extraction of this compound

A common and effective method for extracting anthocyanins, including this compound, from plant material involves the use of acidified methanol.

Materials:

-

Fresh or frozen plant material (e.g., berries, flower petals)

-

Methanol

-

Formic acid or Hydrochloric acid (HCl)

-

Blender or homogenizer

-

Centrifuge

-

Filter paper

Protocol:

-

Homogenize 10 grams of the plant material with 100 mL of methanol containing 1% formic acid (v/v).

-

Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the remaining plant residue to ensure complete extraction.

-

Combine the supernatants and filter them through filter paper.

-

The resulting extract can be concentrated under vacuum for subsequent purification and analysis.

Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to clean up the crude extract and isolate the anthocyanin fraction.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Acidified water (e.g., water with 0.1% formic acid)

-

Nitrogen gas supply for drying

Protocol:

-

Conditioning: Activate the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.

-

Loading: Load the concentrated plant extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

-

Elution: Elute the anthocyanins from the cartridge with 5 mL of acidified methanol.

-

Drying: Dry the eluted fraction under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Diode Array Detector (DAD) or Mass Spectrometer (MS)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: DAD at 520 nm for anthocyanins. For MS detection, electrospray ionization (ESI) in positive mode is typically used, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid and anthocyanin pathways, which are well-established in plant biochemistry. The process begins with the shikimate pathway, leading to the production of the amino acid L-phenylalanine.

// Nodes PEP [label="Phosphoenolpyruvate +\nErythrose 4-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naringenin [label="Naringenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrokaempferol [label="Dihydrokaempferol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leucocyanidin [label="Leucocyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin [label="Cyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin3Sambubioside [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes PAL [label="PAL", shape=plaintext, fontcolor="#5F6368"]; C4H [label="C4H", shape=plaintext, fontcolor="#5F6368"]; FourCL [label="4CL", shape=plaintext, fontcolor="#5F6368"]; CHS [label="CHS", shape=plaintext, fontcolor="#5F6368"]; CHI [label="CHI", shape=plaintext, fontcolor="#5F6368"]; F3H [label="F3H", shape=plaintext, fontcolor="#5F6368"]; F3primeH [label="F3'H", shape=plaintext, fontcolor="#5F6368"]; DFR [label="DFR", shape=plaintext, fontcolor="#5F6368"]; ANS [label="ANS", shape=plaintext, fontcolor="#5F6368"]; UGT [label="UGT (Sambubiose)", shape=plaintext, fontcolor="#5F6368"];

// Edges PEP -> Shikimate; Shikimate -> Phenylalanine; Phenylalanine -> CoumaroylCoA [label="PAL, C4H, 4CL"]; CoumaroylCoA -> NaringeninChalcone [label="CHS"]; MalonylCoA -> NaringeninChalcone; NaringeninChalcone -> Naringenin [label="CHI"]; Naringenin -> Dihydrokaempferol [label="F3H"]; Dihydrokaempferol -> Leucocyanidin [label="F3'H, DFR"]; Leucocyanidin -> Cyanidin [label="ANS"]; Cyanidin -> Cyanidin3Sambubioside [label="UGT"]; } Biosynthesis of this compound.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3H: Flavanone 3-hydroxylase

-

F3'H: Flavonoid 3'-hydroxylase

-

DFR: Dihydroflavonol 4-reductase

-

ANS: Anthocyanidin synthase

-

UGT: UDP-glycosyltransferase

The final step in the formation of this compound is the glycosylation of the cyanidin aglycone. A specific UDP-glycosyltransferase (UGT) facilitates the transfer of a sambubiose sugar moiety to the 3-hydroxyl group of the cyanidin molecule.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

// Nodes PlantMaterial [label="Plant Material\n(e.g., Berries, Flowers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acidified Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Solid-Phase Extraction - C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurifiedFraction [label="Purified Anthocyanin Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis\n(HPLC-DAD/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlantMaterial -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedFraction; PurifiedFraction -> Analysis; Analysis -> Data; } General experimental workflow.

This workflow provides a robust framework for researchers to isolate and quantify this compound, enabling further investigation into its biological activities and potential applications in drug development and other scientific fields.

References

The intricate Pathway of Cyanidin 3-sambubioside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin 3-sambubioside, a significant anthocyanin with potential applications in the pharmaceutical and nutraceutical industries. The document details the enzymatic steps leading to the formation of the cyanidin aglycone and the subsequent glycosylation events that produce cyanidin 3-O-glucoside and finally this compound. Particular focus is placed on the key enzymes involved: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase. This guide includes detailed experimental protocols for enzyme assays and quantitative data on enzyme kinetics and metabolite concentrations, presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of plant-derived bioactive compounds.

Introduction

Anthocyanins are a class of water-soluble pigments responsible for the red, purple, and blue colors observed in many flowers, fruits, and vegetables[1][2]. Beyond their role as plant pigments, anthocyanins are of significant interest due to their potential health benefits, which are attributed to their antioxidant and anti-inflammatory properties. This compound is a specific anthocyanin composed of a cyanidin aglycone linked to a sambubiose sugar moiety (a disaccharide of xylose and glucose). This compound is found in various plant species, including Hibiscus sabdariffa (roselle) and Ribes nigrum (blackcurrant), and has been the subject of research for its potential therapeutic applications[1][3][4].

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its content. This guide provides a detailed technical overview of this pathway, from the initial precursor molecules to the final glycosylated product.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the cyanidin aglycone through the general flavonoid pathway and the subsequent glycosylation steps.

Formation of the Cyanidin Aglycone

The synthesis of cyanidin begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into the flavonoid precursor, naringenin chalcone. This is then isomerized to naringenin. A series of hydroxylation and reduction steps, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucocyanidin. Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to the unstable cyanidin aglycone.

Glycosylation of Cyanidin

The unstable cyanidin aglycone is stabilized through glycosylation. This process involves two key enzymatic steps to form this compound:

-

Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , also known as 3GT, to form the more stable cyanidin 3-O-glucoside.

-

Xylosylation: The final step is the addition of a xylose molecule to the glucose of cyanidin 3-O-glucoside. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase . This enzyme transfers a xylose residue from UDP-xylose to the 2''-hydroxyl group of the glucosyl moiety of cyanidin 3-O-glucoside, forming cyanidin 3-O-(2''-O-xylosyl)-glucoside, commonly known as this compound. In Arabidopsis thaliana, this enzyme is encoded by the UGT79B1 gene.

References

An In-depth Technical Guide to Cyanidin 3-sambubioside: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and vegetables.[1] Abundantly found in sources like elderberries (Sambucus nigra) and roselle (Hibiscus sabdariffa), this natural compound has garnered significant interest within the scientific community for its potent antioxidant properties and potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a glycoside of cyanidin, where the hydrogen at position 3 on the C-ring is substituted with a sambubiose molecule. Sambubiose is a disaccharide composed of a xylose unit attached to a glucose unit (specifically, β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside). The core structure is the flavylium cation of cyanidin, which is characterized by a C6-C3-C6 skeleton.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium;chloride |

| Chemical Formula | C₂₆H₂₉ClO₁₅ |

| Molecular Weight | 616.95 g/mol |

| CAS Number | 33012-73-6 |

| PubChem CID | 3084569 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in various applications.

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |

To enhance solubility, gentle heating to 37°C and sonication can be employed.

Stability

The stability of this compound is significantly influenced by pH, temperature, and light.

-

pH: Anthocyanins like this compound are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases, they undergo structural transformations to colorless or less stable forms. For instance, after an 8-hour incubation at 25°C and pH 2.0, 99% of cyanidin 3-O-glucoside (a closely related compound) remained unchanged, while only 27% of the aglycone cyanidin was intact.

-

Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).

-

Light: Exposure to light can also lead to the degradation of anthocyanins. Therefore, it is advisable to store solutions in the dark.

Spectroscopic Properties

| Property | Value |

| UV-Vis λmax (in acidic methanol) | ~520 - 535 nm |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. Recent research has also highlighted its potential as an inhibitor of specific enzymes involved in disease progression, such as matrix metalloproteinases (MMPs).

Inhibition of MMP-9 Expression

Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. This compound has been shown to inhibit the expression of MMP-9. This inhibition is believed to occur through the modulation of upstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

The following diagram illustrates the proposed mechanism of MMP-9 inhibition by this compound. Growth factors and other stimuli can activate the PI3K/Akt and MAPK signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1 (of which Fra-1 is a component). These transcription factors then promote the expression of the MMP-9 gene. This compound can interfere with these pathways, leading to a downstream reduction in MMP-9 expression.

Experimental Protocols

1. Extraction and Purification of this compound from Elderberries

This protocol provides a general workflow for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.

Methodology:

-

Sample Preparation: Freeze-dry fresh elderberries to remove water content. Grind the dried berries into a fine powder.

-

Extraction: Macerate the elderberry powder in an acidified methanol solution (e.g., methanol with 0.1-1% HCl) at a solid-to-solvent ratio of approximately 1:10 (w/v). The acidic conditions are essential to maintain the stability of the anthocyanins. Perform the extraction at room temperature with agitation for several hours or overnight in the dark.

-

Filtration and Concentration: Filter the extract to remove solid plant material. The resulting supernatant can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation.

-

Purification: The crude extract can be further purified using column chromatography. A common strategy involves initial purification on an Amberlite XAD-7 resin column, followed by further separation on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).

2. High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A typical mobile phase consists of a gradient of two solvents:

-

Solvent A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid or 0.5% trifluoroacetic acid in water).

-

Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

-

Gradient Elution:

-

A representative gradient might be: 0-40 min, 10-30% B; 40-45 min, 30-50% B; 45-50 min, 50-10% B, followed by a re-equilibration period. The flow rate is typically around 1 mL/min.

Detection:

-

Monitor the elution at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.

Quantification:

-

Quantification can be performed by creating a calibration curve using a purified and commercially available this compound standard.

Conclusion

This compound is a natural anthocyanin with significant potential in the fields of nutrition and pharmacology. Its well-characterized antioxidant and anti-inflammatory properties, coupled with emerging evidence of its ability to modulate key signaling pathways involved in chronic diseases, make it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical and physical characteristics, as well as standardized protocols for its study, to aid researchers and drug development professionals in their exploration of this promising natural compound.

References

The Antioxidant Profile of Cyanidin 3-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, an anthocyanin found in various pigmented plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its mechanisms of action, quantitative data from various antioxidant assays, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its chemical structure, which is shared by other anthocyanins like Cyanidin 3-glucoside (C3G). The core mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] The presence of multiple hydroxyl groups on the B-ring of the cyanidin aglycone is crucial for its potent radical scavenging activity.[2]

Beyond direct radical scavenging, this compound and its metabolites can exert antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its close analog, Cyanidin 3-glucoside (C3G), provided for context.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Source |

| This compound | 4.10 | [2] |

| Delphinidin 3-sambubioside | 2.80 | |

| Cyanidin 3-glucoside (C3G) | 7.40 | |

| Trolox | 7.39 | |

| Ascorbic Acid | 7.60 |

Table 2: LDL Oxidation Inhibition

| Compound | IC50 (µM) | Assay Conditions | Source |

| Cyanidin 3-glucoside (C3G) | 6.5 | Copper-induced LDL oxidation | |

| Resveratrol | 34 | Copper-induced LDL oxidation | |

| Ascorbic Acid | 212 | Copper-induced LDL oxidation |

Note: Specific quantitative data for this compound in ABTS and ORAC assays were not consistently found in the reviewed literature. The data for C3G is presented for its structural similarity.

Modulation of Cellular Signaling Pathways

This compound, along with other anthocyanins, can influence key signaling pathways involved in the cellular response to oxidative stress.

Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stimuli or in the presence of activators like certain anthocyanins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of target genes, leading to the transcription of numerous antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). Studies on the closely related C3G have demonstrated its ability to activate this protective pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including the response to oxidative stress. Anthocyanins like C3G have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases, which can lead to a reduction in inflammatory responses and an enhancement of cell survival. The specific effects can be cell-type and stimulus-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution (e.g., 2.9 mL) to a cuvette.

-

Add a small volume of the sample solution (e.g., 0.1 mL) to the DPPH solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm against a methanol blank.

-

A control is prepared using methanol instead of the sample solution.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HepG2 or Caco-2) in a 96-well black microplate and culture until confluent.

-

Loading with Fluorescent Probe: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with a solution of DCFH-DA in a serum-free medium. The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specific duration.

-

Induction of Oxidative Stress: After the treatment period, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the generation of peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.

Western Blot Analysis for Nrf2 Activation and MAPK Signaling

Principle: Western blotting is used to detect and quantify specific proteins in a cell or tissue extract. This technique can be used to assess the activation of Nrf2 (by measuring its nuclear translocation) and the phosphorylation status of key MAPK proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. For Nrf2 activation, prepare nuclear and cytoplasmic extracts. For MAPK signaling, prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-phospho-p38, anti-total-p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the total protein band. For Nrf2 activation, compare the levels of Nrf2 in the nuclear fraction with and without treatment.

Conclusion

This compound exhibits significant antioxidant potential through both direct radical scavenging and the modulation of cellular signaling pathways. While more quantitative data from a broader range of antioxidant assays are needed for a complete profile, the available evidence, supported by data from its close analog Cyanidin 3-glucoside, strongly suggests its promise as a natural antioxidant compound. This guide provides a foundational understanding and detailed methodologies for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Anti-inflammatory Potential of Cyanidin 3-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, a naturally occurring anthocyanin, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of its mechanisms of action, supported by quantitative data from pertinent studies. The primary focus is on its modulatory effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and a clear visualization of the molecular interactions involved.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the downregulation of pro-inflammatory signaling cascades. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes.

This compound and its related compounds have been shown to interfere with this cascade at multiple points. Studies on the related anthocyanin, delphinidin 3-sambubioside, have demonstrated an inhibition of LPS-induced IKKα/β phosphorylation. This, in turn, prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing the transcription of its target genes.[1]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including LPS, and subsequently phosphorylate a range of transcription factors and enzymes involved in the inflammatory process.

Delphinidin 3-sambubioside has been shown to suppress the LPS-induced phosphorylation of MEK1/2 and its downstream target ERK1/2.[1] This inhibition disrupts the signaling cascade, leading to a reduction in the production of inflammatory mediators. While the direct effects of this compound on p38 and JNK are less characterized, related anthocyanins like cyanidin-3-O-glucoside have been demonstrated to block the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Inducing Agent | Target | Concentration | Observed Effect | Reference |

| Delphinidin 3-sambubioside | RAW 264.7 | LPS | NO Production | 100-200 µM | Significant Reduction | [1] |

| Delphinidin 3-sambubioside | RAW 264.7 | LPS | iNOS Protein | 100-200 µM | Significant Reduction | [1] |

| Delphinidin 3-sambubioside | RAW 264.7 | LPS | TNF-α Production | 100-200 µM | Significant Reduction | |

| Delphinidin 3-sambubioside | RAW 264.7 | LPS | IL-6 Production | 100-200 µM | Significant Reduction | |

| Cyanidin-3-O-glucoside | THP-1 | LPS | iNOS mRNA | 50 µM | ~50% Inhibition | |

| Cyanidin-3-O-glucoside | THP-1 | LPS | COX-2 mRNA | 50 µM | ~40% Inhibition | |

| Cyanidin-3-O-glucoside | THP-1 | LPS | NO Production | 50 µM | Significant Reduction | |

| Cyanidin-3-O-glucoside | THP-1 | LPS | PGE₂ Production | 50 µM | Significant Reduction |

Table 2: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Induction Method | Dosage | Target | Observed Effect | Reference | |---|---|---|---|---|---| | Delphinidin 3-sambubioside | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 89.3% Inhibition after 6h | | | Delphinidin | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 96.3% Inhibition after 6h | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum TNF-α | Significant Reduction | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum IL-6 | Significant Reduction | |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production).

-

2. Measurement of Nitric Oxide (NO) Production:

-

Assay: Griess Reagent System.

-

Procedure:

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

-

Targets: TNF-α, IL-6, IL-1β.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

4. Western Blot Analysis for Protein Expression:

-

Targets: Phospho-IKK, IκBα, Phospho-p65, Phospho-ERK, Phospho-p38, Phospho-JNK, iNOS, COX-2.

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

-

5. Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression:

-

Targets: iNOS, COX-2, TNF-α, IL-6.

-

Procedure:

-

Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes.

-

Normalize the gene expression to a housekeeping gene such as β-actin or GAPDH.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

In Vivo Anti-inflammatory Assay: Mouse Paw Edema Model

-

Animal Model: Male ICR or BALB/c mice.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to the mice.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a phlogistic agent (e.g., 1% carrageenan or LPS) into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. The available data, primarily from studies on closely related anthocyanins, strongly suggest its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding of its mechanisms and the experimental approaches to further elucidate its pharmacological profile. Future research should focus on obtaining more precise quantitative data for this compound, including its IC50 values for various inflammatory markers, and on exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.

References

Potential Therapeutic Applications of Cyanidin 3-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented plants, including elderberries, roselle, and certain varieties of peanut.[1] As a member of the flavonoid family, C3S has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current research on the therapeutic applications of this compound, with a focus on its antioxidant, anti-inflammatory, anti-angiogenic, antiviral, and anti-cancer activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the therapeutic activities of this compound and its closely related analogue, Cyanidin 3-glucoside, for comparative purposes.

| Activity | Assay | Test System | Compound | IC50 / Effective Concentration | Reference |

| Antioxidant | DPPH Radical Scavenging | In vitro | This compound | Exhibits DPPH radical scavenging activity at 5-25 µg/mL. | [1] |

| Antioxidant | LDL Oxidation Inhibition | In vitro | Cyanidin 3-glucoside | IC50 = 6.5 µM | [2] |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | This compound | Inhibits NO production at 50-400 µM. | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Cyanidin 3-glucoside | Significant inhibition at 5, 10, and 20 μg/mL. | [3] |

| Antiviral | Influenza Neuraminidase Inhibition | In vitro | This compound | IC50 = 72 µM | |

| Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibition | In vitro | This compound | IC50 = 68.4 µg/mL (117.75 µM) |

| Activity | Assay | Test System | Compound | Concentration | Effect | Reference |

| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | In vivo (chick embryo) | This compound | 1-30 µg/mL | Inhibition of angiogenesis. | |

| Anti-angiogenic | HUVEC Tube Formation | In vitro | This compound | 1-30 µg/mL | Inhibition of tube formation. | |

| Anti-cancer | Migration Assay | MDA-MB-231 breast cancer cells | This compound | 1-30 µg/mL | Suppression of migration. | |

| Anti-cancer | Invasion Assay | MDA-MB-231 breast cancer cells | This compound | 1-30 µg/mL | Suppression of invasion. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Antioxidant Activity Assays

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Equipment:

-

This compound (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

-

Microplate reader (optional)

-

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.

-

Cell Culture and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (for nitrite determination)

-

Cell viability assay kit (e.g., MTT or WST-1)

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.

-

Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Anti-angiogenic Activity Assays

The CAM assay is an in vivo model used to assess the effect of a substance on the formation of new blood vessels.

-

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile phosphate-buffered saline (PBS)

-

Thermanox coverslips or sterile filter paper discs

-

This compound (test compound)

-

Stereomicroscope

-

-

Protocol:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Place a sterile Thermanox coverslip or filter paper disc, previously soaked with a known concentration of this compound, onto the CAM. A negative control (vehicle) and a positive control (a known angiogenesis inhibitor) should also be included.

-

Seal the window and return the eggs to the incubator for a further 48-72 hours.

-

After incubation, observe the area around the disc under a stereomicroscope.

-

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.

-

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

-

Cell Culture and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

This compound (test compound)

-

-

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubate the plate for a period of 4-18 hours to allow for tube formation.

-

Observe and photograph the formation of tube-like structures using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, the number of branch points, or the number of enclosed loops using image analysis software.

-

Anti-cancer Activity Assays

This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.

-

Protocol:

-

Grow MDA-MB-231 cells to a confluent monolayer in a multi-well plate.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

-

This assay quantifies the ability of cells to invade through a basement membrane matrix.

-

Protocol:

-

Use Transwell inserts with a porous membrane coated with Matrigel.

-

Seed MDA-MB-231 cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.

-

Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related anthocyanins are mediated through the modulation of various cellular signaling pathways.

Anti-Angiogenic and Anti-Metastatic Mechanism

This compound has been shown to inhibit the migration and invasion of breast cancer cells (MDA-MB-231) through the downregulation of Akt phosphorylation and MMP-9 expression.

Caption: C3S inhibits Akt phosphorylation, leading to reduced MMP-9 expression and subsequent suppression of cell migration and invasion.

General Antioxidant and Anti-inflammatory Workflow

The antioxidant and anti-inflammatory properties of this compound are central to its therapeutic potential.

Caption: C3S mitigates cellular damage by directly scavenging reactive oxygen species and inhibiting the production of inflammatory mediators.

Conclusion

This compound is a promising natural compound with a diverse range of therapeutic applications demonstrated in preclinical studies. Its potent antioxidant, anti-inflammatory, anti-angiogenic, and anti-cancer properties, coupled with its ability to inhibit key enzymes like ACE and influenza neuraminidase, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. While the current data is encouraging, further investigations, including more extensive in vivo studies and eventually clinical trials, are necessary to fully elucidate the therapeutic potential of this compound in human health and disease.

References

- 1. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-o-β-Glucoside Induces Megakaryocyte Apoptosis via PI3K/Akt- and MAPKs-Mediated Inhibition of NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Cyanidin 3-Sambubioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red-to-purple pigmentation in various plants, including Hibiscus sabdariffa (roselle) and fruits of Acanthopanax sessiliflorus.[1][2] As a member of the cyanidin glycoside family, it has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to modulate critical signaling pathways involved in inflammation, cell survival, proliferation, and oxidative stress. The primary mechanisms include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, modulation of the PI3K/Akt survival pathway, induction of apoptosis, and potent antioxidant activity.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits significant anti-inflammatory and antioxidant effects by directly scavenging reactive oxygen species (ROS) and modulating inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous chronic diseases. This compound and its aglycone, cyanidin, have been shown to inhibit this pathway. The closely related cyanidin-3-O-glucoside (C3G) has been demonstrated to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

References

- 1. Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound chloride - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

The Discovery, Isolation, and Technical Profile of Cyanidin 3-Sambubioside: A Guide for Researchers

Abstract

Cyanidin 3-sambubioside is a naturally occurring anthocyanin recognized for its vibrant color and significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. It includes a compilation of quantitative data, comprehensive experimental protocols, and a visualization of its putative signaling pathway, designed to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a glycosidic form of cyanidin, where the cyanidin aglycone is attached to a sambubiose sugar moiety at the 3-hydroxyl position. As a member of the anthocyanin family of flavonoids, it is responsible for the red-to-purple pigmentation in numerous plants. Beyond its role as a natural colorant, this compound has garnered scientific interest for its potential therapeutic applications, which include the inhibition of enzymes such as matrix metalloproteinase-9 (MMP-9), angiotensin-converting enzyme (ACE), and influenza neuraminidase. This guide details the scientific journey from its discovery in various plant species to its isolation and characterization.

Natural Sources and Discovery

This compound has been identified in a variety of plant sources, with particularly high concentrations found in the calyces of Hibiscus sabdariffa (Roselle). It is often found alongside Delphinidin 3-sambubioside, another major anthocyanin in Roselle extracts. Other notable sources include cranberry (Vaccinium macrocarpon), blackcurrant (Ribes nigrum), and elderberry (Sambucus nigra). The discovery and quantification of this compound in these sources have been primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

| Plant Source | Part Used | Concentration (mg/g Dry Weight) | Method of Analysis | Reference |

| Hibiscus sabdariffa (Roselle) | Calyces | 0.55 - 1.01 | HPLC-PDA | |

| Hibiscus sabdariffa (Roselle) Callus | Callus Culture | 53.93 | HPLC | |

| Garcinia indica (Kokum) | Fruit Rind | 0.13% (of extract) | Preparative HPLC |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves an initial extraction with an acidified polar solvent, followed by one or more chromatographic purification steps. The following protocols are detailed examples of established methodologies.

General Extraction from Plant Material

A common initial step for extracting anthocyanins is solid-liquid extraction using an acidified solvent to stabilize the flavylium cation.

-

Protocol 1: Acidified Methanol Extraction from Hibiscus sabdariffa

-

Grind dried plant material (e.g., Roselle calyces) to a fine powder.

-

Macerate the powder in methanol containing 0.1% to 1% hydrochloric acid (HCl) or formic acid (FA) for a period of 2 to 24 hours at room temperature, protected from light.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous extract can then be subjected to further purification.

-

Purification by Column Chromatography

Solid-phase extraction and column chromatography are frequently employed to separate this compound from other compounds in the crude extract.

-

Protocol 2: Purification using Amberlite XAD-7 and Sephadex LH-20

-

Adsorb the concentrated aqueous extract onto an Amberlite XAD-7 resin column.

-

Wash the column with acidified water (0.01% HCl) to remove sugars and other polar impurities.

-

Elute the anthocyanin fraction with acidified methanol (0.01% HCl).

-

Concentrate the anthocyanin fraction and apply it to a Sephadex LH-20 column for further purification, eluting with an appropriate solvent system (e.g., methanol/water mixtures).

-

-

Protocol 3: High-Performance Counter-Current Chromatography (HPCCC)

-

Prepare a biphasic solvent system, for example, butanol/0.05% aqueous trifluoroacetic acid/methanol (4:5:1 v/v/v).

-

Dissolve the crude extract in a suitable volume of the stationary or mobile phase.

-

Inject the sample into the HPCCC instrument and perform the separation.

-

Collect fractions and analyze for the presence and purity of this compound by analytical HPLC.

-

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

-

Protocol 4: Preparative HPLC on an Amide Column

-

Dissolve the partially purified anthocyanin fraction in the mobile phase.

-

Inject the sample onto a preparative amide column.

-

Elute with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Monitor the elution at 520 nm and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Caption: Experimental workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below is a compilation from various sources to aid in its characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₉O₁₅⁺ |

| Molecular Weight | 581.5 g/mol |

| Appearance | Red to purple amorphous powder |

| UV-Vis λmax (in acidified methanol) | ~518 nm |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Assignments for the cyanidin aglycone and sambubiose moiety are complex and best confirmed by 2D-NMR techniques. Key signals include aromatic protons of the A and B rings and anomeric protons of the sugar units. |

| ¹³C-NMR | Characteristic signals for the cyanidin core and the two sugar units of sambubiose. |

| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M]⁺: m/z 581. Major Fragment Ion: m/z 287 (corresponding to the cyanidin aglycone after loss of the sambubiose moiety, -294 Da). |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities. A significant area of research is its role as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis. The inhibitory action of anthocyanins like this compound is often attributed to the downregulation of signaling pathways that control MMP-9 expression. Based on studies of the closely related Cyanidin 3-glucoside, it is proposed that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.

An inflammatory stimulus, such as TNF-α, can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of target genes, including MMP-9. Concurrently, the MAPK pathway can be activated, leading to the phosphorylation of transcription factors like AP-1, which also contributes to MMP-9 expression. This compound is hypothesized to interfere with these pathways, potentially by inhibiting the phosphorylation of key signaling molecules, thereby reducing the expression and activity of MMP-9.

Caption: Putative signaling pathway for the inhibition of MMP-9 by this compound.

Conclusion

This compound is a promising natural compound with well-documented sources and established methods for its isolation and purification. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into its chemical properties and biological activities. The elucidation of its inhibitory effects on key signaling pathways, such as those regulating MMP-9 expression, opens avenues for its investigation in the context of chronic diseases, including cancer. This technical guide serves as a foundational resource to support and accelerate future studies on this valuable anthocyanin.

Methodological & Application

Application Notes & Protocols: Extraction of Cyanidin 3-sambubioside from Plant Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2][3] Beyond its role as a colorant, this compound exhibits a range of bioactive properties, including antioxidant effects, that are of significant interest to the pharmaceutical and nutraceutical industries.[4] This document provides detailed application notes and protocols for the extraction and purification of this compound from various plant materials.

Plant Sources

This compound can be isolated from a variety of plant sources. Some of the most common sources include:

-

Fruits: Elderberry (Sambucus nigra), Cranberry, Kokum (Garcinia indica)[5]

-

Flowers: Roselle (Hibiscus sabdariffa), Lobularia maritima, and Matthiola incana

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification methodology is critical for obtaining high-purity this compound. The following sections detail various techniques that have been successfully employed.

Quantitative Data Summary

The efficiency of extraction and the final yield of this compound are dependent on the plant source, extraction method, and solvents used. The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Method | Solvent System | Crude Extract (mg) | Purified Compound (mg) | Purity (%) | Reference |

| Cranberry | High-Performance Counter-Current Chromatography (HPCCC) followed by preparative HPLC | Butanol/0.05% aqueous Trifluoroacetic acid (TFA)/Methanol (4:5:1 v/v/v) | 400 | 3 | 95 | |

| Kokum (Garcinia indica) Rind | Preparative HPLC | Methanol with 1% Formic Acid | Not specified | Not specified | Not specified | |

| Elderberry (Sambucus nigra) | Maceration | 70% Ethanol | Not specified | Not specified | Not specified |

Note: The yield of anthocyanins can be influenced by factors such as drying method (lyophilization vs. room temperature) and the use of assistance methods like ultrasound or microwave. For instance, ultrasound-assisted extraction has been shown to be an efficient method for extracting anthocyanins.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cranberry

This protocol is based on the methodology described for the separation of anthocyanins from cranberry extract.

1. Materials and Reagents:

-

Crude cranberry extract

-

n-Butanol

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

High-Performance Counter-Current Chromatography (HPCCC) system

-

Preparative High-Performance Liquid Chromatography (HPLC) system

2. Preparation of Two-Phase Solvent System:

-

Prepare a two-phase solvent system composed of n-butanol, 0.05% aqueous TFA, and methanol in a volume ratio of 4:5:1.

-

Thoroughly mix the solvents and allow the phases to separate.

3. HPCCC Separation (Purification of Crude Extract):

-

Dissolve 400 mg of crude cranberry extract in a suitable volume of the solvent system.

-

Perform the separation using the HPCCC system.

-

Collect the fractions containing this compound. The purity at this stage is expected to be around 73%.

4. Preparative HPLC (Final Purification):

-

Pool the fractions containing this compound from the HPCCC separation.

-

Concentrate the pooled fractions under reduced pressure.

-

Further purify the concentrated sample using a preparative HPLC system to achieve a purity of over 95%.

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Protocol for Extraction of Anthocyanins from Elderberry

This protocol is a general method adapted from studies on elderberry extracts.

1. Materials and Reagents:

-

Fresh or dried elderberries (Sambucus nigra)

-

70% Ethanol in water

-

Mortar and pestle or blender

-

Filter paper or centrifuge

-

Rotary evaporator

2. Sample Preparation:

-

If using fresh fruits, wash and remove the stems.

-

Grind the fruits using a mortar and pestle or a blender to create a homogenous paste.

3. Maceration:

-

Transfer the fruit paste to a flask.

-

Add 70% ethanol at a suitable solid-to-solvent ratio (e.g., 1:10 w/v).

-

Macerate the mixture for a specified period (e.g., 24 hours) at room temperature, protected from light.

4. Extraction:

-

Separate the solid material from the liquid extract by filtration or centrifugation.

-

Collect the supernatant.

-

The 70% ethanol extract has been found to be rich in anthocyanins, including cyanidin-based glycosides.

5. Solvent Evaporation:

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

6. Further Purification (Optional):

-

The crude extract can be further purified using techniques like column chromatography or preparative HPLC as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Anthocyanins

This protocol provides a general workflow for UAE, which can enhance extraction efficiency.

1. Materials and Reagents:

-

Plant material (e.g., litchi pericarp, as a model)

-

Ethanol (concentration to be optimized, e.g., 54.1%)

-

Ultrasonic bath or probe sonicator

2. Extraction Procedure:

-

Mix the powdered plant material with the ethanol solvent in a flask.

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a specific power (e.g., 240 W) and for a defined duration (e.g., 34.5 minutes).

-

Maintain a constant temperature during the extraction process.

3. Post-Extraction Processing:

-

Follow steps 4 and 5 from Protocol 2 for filtration and solvent evaporation.

Visualization of Workflows

Experimental Workflow for this compound Extraction and Purification

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Cyanidin 3-Sambubioside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin found in various pigmented fruits and flowers, notably in elderberries (Sambucus nigra) and cranberries.[1][2] As a natural colorant and a molecule of interest for its potential antioxidant and health-promoting properties, its accurate quantification is crucial for quality control in the food and beverage industry, natural product research, and the development of dietary supplements and pharmaceuticals.[3] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred analytical technique for the separation, identification, and quantification of individual anthocyanins due to its high resolution, sensitivity, and specificity.[4]

This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Principle

The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol, with an acid modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Acidifying the mobile phase (e.g., with formic or trifluoroacetic acid) is critical for anthocyanin analysis as it maintains the flavylium cation form, which is stable and colored, ensuring sharp peaks and optimal detection at a wavelength of approximately 520 nm.[5]

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

pH meter

-